methyl 4-[5-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]benzoate
Overview
Description
Methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the 2,5-dimethoxyphenylamine derivative, which is then reacted with a suitable carbonyl compound to form the intermediate. This intermediate undergoes further reactions, including cyclization and thionation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or cellular pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, or advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[5-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate: This compound is similar but contains an oxo group instead of a thioxo group.
Methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-imino-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate: This variant has an imino group in place of the thioxo group.
Uniqueness
The presence of the thioxo group in methyl 4-[5-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]benzoate imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 4-[5-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-12-18(20(26)24-16-11-15(28-2)9-10-17(16)29-3)19(25-22(31)23-12)13-5-7-14(8-6-13)21(27)30-4/h5-11,19H,1-4H3,(H,24,26)(H2,23,25,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEFJBOUVOTWJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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